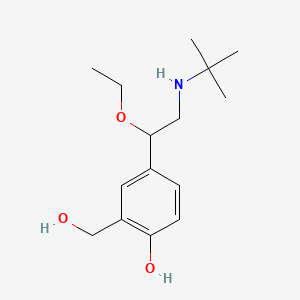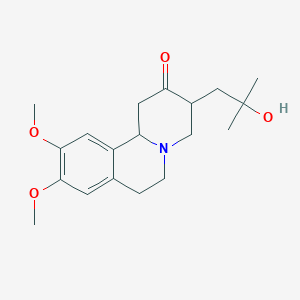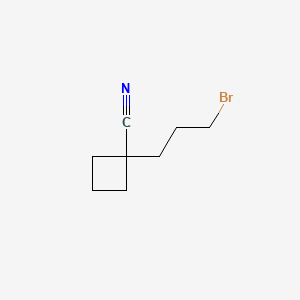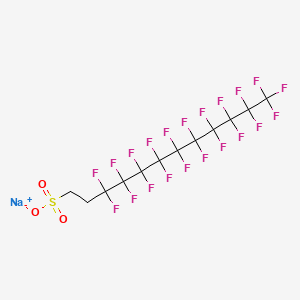
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate is a fluorinated surfactant known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. This compound is part of a broader class of perfluorinated compounds, which are widely used in various industrial applications due to their exceptional performance characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate typically involves the fluorination of a suitable hydrocarbon precursor followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination. The sulfonation step is usually carried out using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and sulfonation processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of the fluorinating and sulfonating agents. The final product is purified through distillation or crystallization to achieve the desired purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a stabilizer for colloidal dispersions.
Biology: Employed in the preparation of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Industry: Utilized in the production of water-repellent coatings, lubricants, and fire-fighting foams.
Mecanismo De Acción
The mechanism of action of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate involves its ability to reduce surface tension and stabilize emulsions. The sulfonate group interacts with water molecules, while the fluorinated tail provides hydrophobicity, allowing the compound to form micelles and other structures that can encapsulate and transport hydrophobic substances. This dual functionality makes it effective in various applications, from industrial processes to biomedical research.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Compared to similar compounds, sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate offers enhanced thermal stability and chemical resistance due to its longer fluorinated chain and the presence of the sulfonate group. These properties make it particularly suitable for applications requiring extreme conditions, such as high-temperature industrial processes and advanced biomedical research.
Propiedades
Número CAS |
108026-35-3 |
|---|---|
Fórmula molecular |
C12H4F21NaO3S |
Peso molecular |
650.18 g/mol |
Nombre IUPAC |
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate |
InChI |
InChI=1S/C12H5F21O3S.Na/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;/h1-2H2,(H,34,35,36);/q;+1/p-1 |
Clave InChI |
RJOJXXCFXVMGLF-UHFFFAOYSA-M |
SMILES canónico |
C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


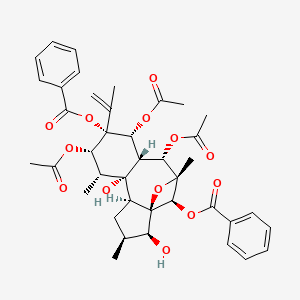

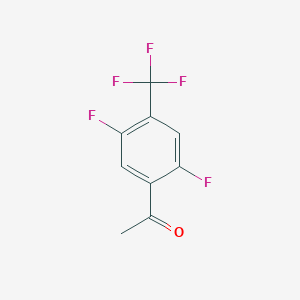
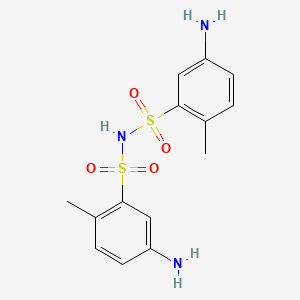
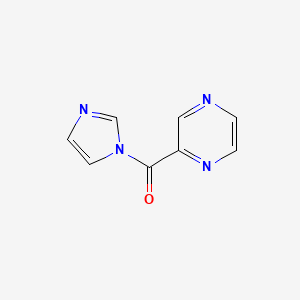

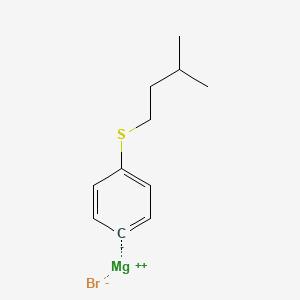
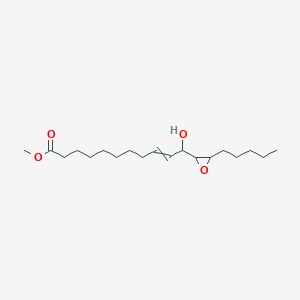
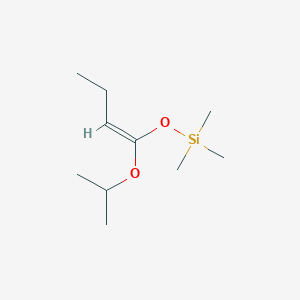
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

